Phlorisobutyrophenone is a natural product found in Humulus lupulus, Mallotus japonicus, and other organisms with data available.

Phlorisobutyrophenone

CAS No.: 35458-21-0

Cat. No.: VC1771851

Molecular Formula: C10H12O4

Molecular Weight: 196.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35458-21-0 |

|---|---|

| Molecular Formula | C10H12O4 |

| Molecular Weight | 196.20 g/mol |

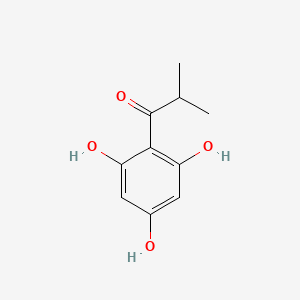

| IUPAC Name | 2-methyl-1-(2,4,6-trihydroxyphenyl)propan-1-one |

| Standard InChI | InChI=1S/C10H12O4/c1-5(2)10(14)9-7(12)3-6(11)4-8(9)13/h3-5,11-13H,1-2H3 |

| Standard InChI Key | BNEBXEZRBLYBCZ-UHFFFAOYSA-N |

| SMILES | CC(C)C(=O)C1=C(C=C(C=C1O)O)O |

| Canonical SMILES | CC(C)C(=O)C1=C(C=C(C=C1O)O)O |

Introduction

Chemical Properties and Structure

Molecular Characteristics

Phlorisobutyrophenone has a molecular formula of C10H12O4 and a molecular weight of 196.20 g/mol. Its structure consists of a phloroglucinol (1,3,5-trihydroxybenzene) core with an isobutyryl group attached. The IUPAC name for this compound is 2-methyl-1-(2,4,6-trihydroxyphenyl)propan-1-one, reflecting its structural composition. This basic structure serves as a building block for more complex acylphloroglucinols found in nature.

Structural Relationships

Phlorisobutyrophenone shares structural similarities with other acylphloroglucinols such as phlorisovalerophenone. The primary difference between these compounds lies in the acyl group attached to the phloroglucinol core - phlorisobutyrophenone contains an isobutyryl group while phlorisovalerophenone features an isovaleryl group . This structural relationship is significant as both compounds serve as intermediates in related biosynthetic pathways.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Phlorisobutyrophenone | C10H12O4 | 196.20 | Phloroglucinol core with isobutyryl group |

| Phlorisobutyrophenone 2-glucoside | C16H22O9 | 358.34 | Glycosylated derivative with glucose moiety |

| Isobutyrophenone | C10H12O | 148.2 | Phenyl ring with isobutyryl group, lacks hydroxyl groups |

| Dimethylallyl-phlorisobutyrophenone | C15H19O4 | 263.31 | Prenylated derivative with dimethylallyl group |

Derivatives and Modifications

Several important derivatives of phlorisobutyrophenone have been identified and characterized. A notable example is phlorisobutyrophenone 2-glucoside, which has a molecular formula of C16H22O9 and a molecular weight of 358.34 g/mol . This glycosylated derivative contains a glucose moiety attached to the phloroglucinol core. Another significant derivative is dimethylallyl-phlorisobutyrophenone (also known as 4-prenylphlorisobutyrophenone), which features a prenyl group and has a molecular formula of C15H19O4 with a molecular weight of 263.31 g/mol .

Biosynthesis and Metabolic Pathways

Enzymatic Synthesis

Phlorisobutyrophenone is biosynthesized by type III polyketide synthases (PKSs), specifically phlorisovalerophenone synthase (VPS) . This enzyme has been isolated and characterized from hop (Humulus lupulus L.) cone glandular hairs. VPS is a homodimeric enzyme with subunits of approximately 45 kDa and a pI of 6.1 . The enzyme catalyzes the condensation of one molecule of isobutyryl-CoA with three molecules of malonyl-CoA to form phlorisobutyrophenone.

The kinetic parameters of VPS demonstrate its substrate specificity. The enzyme has Km values of 4 µM for isovaleryl-CoA, 10 µM for isobutyryl-CoA, and 33 µM for malonyl-CoA . These values indicate that the enzyme has a higher affinity for isovaleryl-CoA compared to isobutyryl-CoA, which explains the predominance of isovaleryl-derived compounds in hop bitter acids.

Biosynthetic Pathway

| Enzyme Parameter | Value |

|---|---|

| Enzyme Type | Type III Polyketide Synthase |

| Structure | Homodimeric with subunits of 45 kDa |

| Isoelectric Point (pI) | 6.1 |

| Km for isovaleryl-CoA | 4 µM |

| Km for isobutyryl-CoA | 10 µM |

| Km for malonyl-CoA | 33 µM |

Role in Plant Secondary Metabolism

In plants, phlorisobutyrophenone serves as an intermediate in the biosynthesis of various secondary metabolites with important biological functions. In hop cones, it is involved in the production of bitter acids such as humulone and lupulone, which contribute to the characteristic bitter taste of beer . The compound also plays roles in the biosynthesis of glucosides in strawberry (Fragaria × ananassa) and other acylphloroglucinol derivatives in various plants.

Research suggests that phlorisobutyrophenone can be modified to yield diverse phloroglucinol and filicinic acid moieties, which can subsequently undergo dimerization to form more complex diacylphloroglucinols . This biosynthetic diversity contributes to the wide range of biological activities observed in plants producing these compounds.

Analytical Methods and Detection

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) coupled with Photo Diode Array (PDA) detection represents a primary analytical technique for identifying and quantifying phlorisobutyrophenone and related compounds in plant extracts . This approach allows researchers to separate and quantify these compounds from complex plant matrices with high precision.

The quantification of phlorisobutyrophenone can be performed using internal standards such as apigenin. In one study, researchers added apigenin at the time of extraction to each biological replicate, normalized the data, and converted it to a relative scale of nmol based on the apigenin standard. This was further normalized by dividing by the fresh weight of the plant material to express concentrations as µmol g^-1 FW .

Biological Activities

Antioxidant Properties

Acylphloroglucinols, including phlorisobutyrophenone, are known for their antioxidant properties. The antioxidant activity of these compounds is attributed to the presence of multiple hydroxyl groups on the phloroglucinol core, which can donate hydrogen atoms to neutralize free radicals. This property makes phlorisobutyrophenone and its derivatives potential candidates for applications in food preservation and the development of antioxidant therapies.

Antimicrobial Effects

Research indicates that phlorisobutyrophenone and related acylphloroglucinols exhibit antimicrobial activities against various pathogens. The antimicrobial effects of these compounds are believed to involve mechanisms such as disruption of cell membrane integrity and inhibition of essential enzymes in microbial cells. These properties suggest potential applications in the development of natural antimicrobial agents.

| Property | Prediction | Probability (%) |

|---|---|---|

| Human Intestinal Absorption | Negative | 59.83 |

| Caco-2 Permeability | Negative | 88.17 |

| Blood-Brain Barrier Penetration | Negative | 50.00 |

| Human Oral Bioavailability | Negative | 77.14 |

| Subcellular Localization | Mitochondria | 80.64 |

| OATP1B1 Inhibition | Positive | 91.04 |

| OATP1B3 Inhibition | Positive | 94.14 |

| P-glycoprotein Inhibition | Negative | 89.82 |

Research Applications and Biotechnological Production

Studies in Humulus lupulus

Significant research on phlorisobutyrophenone has been conducted in the context of hop (Humulus lupulus) metabolism . The isolation and characterization of VPS from hop cone glandular hairs have provided valuable insights into the biosynthesis of bitter acids and the role of phlorisobutyrophenone as a key intermediate. These studies contribute to our understanding of hop chemistry, which is essential for the brewing industry.

Microbial Production Systems

Recent advances in biotechnology have enabled the development of microbial production systems for phlorisobutyrophenone and related compounds . Researchers have successfully engineered Escherichia coli strains for the biosynthesis of phlorisovalerophenone, achieving titers of 6.4 mg/L, and for the production of the related compound 4-hydroxy-6-isobutyl-2-pyrone at titers of 66.5 mg/L . These microbial production systems offer advantages over traditional plant extraction methods, including better control over production conditions and potential for scale-up.

Metabolic Engineering Approaches

Comparative Analysis with Related Compounds

Phlorisobutyrophenone versus Isobutyrophenone

Isobutyrophenone (CAS: 611-70-1) is structurally related to phlorisobutyrophenone but lacks the hydroxyl groups on the benzene ring . This structural difference results in distinct physicochemical properties. Isobutyrophenone has a molecular weight of 148.2 g/mol and a LogP value of 2.73, indicating higher lipophilicity compared to phlorisobutyrophenone . Isobutyrophenone is a colorless to slightly yellow liquid with a boiling point of 217°C and is used as an internal standard in analytical methods and as a photosensitizer intermediate .

Phlorisobutyrophenone versus Phlorisovalerophenone

Phlorisovalerophenone differs from phlorisobutyrophenone in the acyl group attached to the phloroglucinol core - it contains an isovaleryl group instead of an isobutyryl group . Both compounds are synthesized by the same enzyme, VPS, which can utilize both isovaleryl-CoA and isobutyryl-CoA as substrates. The formation of these compounds represents a branching point in the biosynthesis of different types of bitter acids in hops.

Glycosylated and Prenylated Derivatives

Glycosylated derivatives such as phlorisobutyrophenone 2-glucoside and prenylated derivatives such as dimethylallyl-phlorisobutyrophenone represent important modifications that can significantly alter the physicochemical and biological properties of the parent compound . These modifications can affect solubility, bioavailability, and bioactivity, contributing to the diversity of acylphloroglucinols in nature and their various biological functions.

Current Research Trends and Future Perspectives

Emerging Research Directions

Current research on phlorisobutyrophenone focuses on several key areas, including the elucidation of its biosynthetic pathways in different plant species, the exploration of its biological activities, and the development of efficient methods for its production. The application of advanced analytical techniques and omics approaches has significantly contributed to our understanding of the diversity and complexity of acylphloroglucinols, including phlorisobutyrophenone and its derivatives .

Pharmaceutical and Industrial Applications

The diverse biological activities of phlorisobutyrophenone and its derivatives suggest potential applications in pharmaceutical and industrial settings. The antioxidant and antimicrobial properties of these compounds make them candidates for the development of natural preservatives, antimicrobial agents, and antioxidant therapies. Additionally, their role in the brewing industry, particularly in determining the bitterness and stability of beer, continues to be an important area of research and application.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume